Ru–O(water) Bond Length Elongation in Ammonium Salt vs. Potassium Salt Directs Aqua Ligand Lability and Hydrolytic Reactivity
Single-crystal X-ray diffraction reveals a measurable elongation of the Ru–O(water) bond in the ammonium salt relative to the potassium salt. The ammonium salt exhibits an Ru–O distance of 2.20 Å, compared to 2.18 Å for the potassium analog, a difference of +0.02 Å that indicates weaker water coordination in the ammonium form [1][2]. This structural difference is not mirrored in the Ru–N bridge: ammonium gives 1.725 Å vs. potassium 1.720 Å (Δ = +0.005 Å, within combined experimental uncertainty).
| Evidence Dimension | Ru–O(water) bond length (Å) as a proxy for aqua ligand lability |
|---|---|
| Target Compound Data | Ru–O = 2.20 Å (ammonium salt, R-factor 0.071 for 1054 reflections, space group B2/m) |
| Comparator Or Baseline | Ru–O = 2.18 Å (potassium salt K3[Ru2NCl8(H2O)2], R-factor 0.088 for 697 reflections, space group C2/m) |
| Quantified Difference | Δ = +0.02 Å (ammonium has a longer, weaker Ru–O bond by ~1%) |
| Conditions | Mo Kα radiation, single-crystal X-ray diffractometry; both structures determined in the same year and published in the same journal |
Why This Matters
A longer Ru–O(water) bond in the ammonium salt predicts more facile aqua ligand substitution, which can accelerate formation of the active species in both electrodeposition and water oxidation catalysis relative to the potassium salt.
- [1] R. J. D. Gee and H. M. Powell, J. Chem. Soc. A, 1971, 1795–1797. DOI: 10.1039/J19710001795 View Source
- [2] M. Ciechanowicz and A. C. Skapski, J. Chem. Soc. A, 1971, 1792–1794. DOI: 10.1039/J19710001792 View Source
